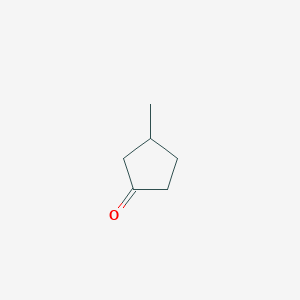

3-Methylcyclopentanone

描述

属性

IUPAC Name |

3-methylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-5-2-3-6(7)4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKRXIIIYJGNNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201023930 | |

| Record name | 3-Methylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 3-Methylcyclopentanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13517 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1757-42-2 | |

| Record name | 3-Methylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1757-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcyclopentanone, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001757422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLCYCLOPENTANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-3-methylcyclopentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLCYCLOPENTANONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N603804P52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Methylcyclopentanone, a significant chemical compound with applications in pharmaceutical synthesis. It covers its chemical and physical properties, spectroscopic data, synthesis protocols, safety information, and known applications.

Chemical and Physical Properties

This compound is a chiral ketone, also known by synonyms such as DL-3-Methylcyclopentanone and 3-methylcyclopentan-1-one.[1][2] It is a colorless to pale yellow liquid.[3][4][5]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1757-42-2[1][6][7] |

| Molecular Formula | C₆H₁₀O[1][6] |

| Molecular Weight | 98.14 g/mol [1][6] |

| IUPAC Name | 3-methylcyclopentan-1-one[3] |

| InChI | 1S/C6H10O/c1-5-2-3-6(7)4-5/h5H,2-4H2,1H3[8] |

| InChIKey | AOKRXIIIYJGNNU-UHFFFAOYSA-N[8] |

| SMILES | CC1CCC(=O)C1[2][6] |

| EC Number | 217-148-9[7] |

Table 2: Physical Properties of this compound

| Property | Value |

| Form | Liquid[9] |

| Boiling Point | 145 °C[6][9] |

| Melting Point | -58 °C[9] |

| Density | 0.913 g/mL at 25 °C[9] |

| Refractive Index | n20/D 1.434[9] |

| Flash Point | 34 °C (93.2 °F) - closed cup[6] |

| Solubility | Soluble in ethanol (B145695) (645.68 g/L), methanol (B129727) (762.42 g/L), and isopropanol (B130326) (537.58 g/L).[2] Slightly soluble in Chloroform and Ethyl Acetate.[9] |

| Vapor Pressure | 5.80 mmHg @ 25.00 °C (est)[7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

NMR Spectroscopy : Both 1H NMR and 13C NMR data are available for this compound.[10][11][12]

-

Infrared (IR) Spectroscopy : IR spectra, including ATR-IR and vapor phase IR, have been documented.[10]

-

Mass Spectrometry : Mass spectrometry data is also available for this compound.[10]

-

Circular Dichroism (CD) : The optical rotatory dispersion of this monocyclic ketone has been studied to explore the role of ring size and morphology.[9] Temperature-dependent electronic circular dichroism (CD) spectra have been reported for (R)-(+)-3-methylcyclopentanone in various solvents.[13][14]

Experimental Protocols

a) Synthesis of this compound

A method for synthesizing this compound from 5-hydroxymethylfurfural (B1680220) has been patented.[15]

-

Materials : 5-hydroxymethylfurfural (raw material), a supported catalyst (e.g., Palladium, Platinum, or Ruthenium on a carrier like silica, activated carbon, or alumina), and water (solvent).[15]

-

Procedure :

-

Add the 5-hydroxymethylfurfural, supported catalyst, and water to a high-pressure autoclave.[15]

-

Seal the reactor and introduce hydrogen gas to remove the air.[15]

-

Pressurize the reactor with hydrogen to 1-8 MPa.[15]

-

Heat the mixture to a reaction temperature of 120-250 °C and stir for 3-8 hours.[15]

-

After the reaction is complete, cool the reactor and filter the reaction solution to recover the catalyst.[15]

-

Extract the solution with ether.[15]

-

Perform a normal pressure rectification on the organic phase and collect the fraction at 142-147 °C to obtain this compound.[15]

-

-

Yield : The reported yield of this compound is 70.3%, with a 98% conversion rate of 5-hydroxymethylfurfural.[15]

References

- 1. scbt.com [scbt.com]

- 2. scent.vn [scent.vn]

- 3. This compound | C6H10O | CID 15650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 1757-42-2 | FM05641 | Biosynth [biosynth.com]

- 7. (±)-3-methyl cyclopentanone, 1757-42-2 [thegoodscentscompany.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound | 1757-42-2 [chemicalbook.com]

- 10. This compound, (+)- | C6H10O | CID 637894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound(1757-42-2) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. CN103086858A - Synthetic method of 3-methyl-cyclopentanone - Google Patents [patents.google.com]

physical and chemical properties of 3-Methylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of 3-Methylcyclopentanone. It includes detailed experimental protocols and safety information to support its application in research and development.

Core Physical and Chemical Properties

This compound is a flammable, colorless to pale yellow liquid ketone.[1][2] It is a chiral compound and a metabolite used in the synthesis of various pharmaceutical derivatives.[3][4][5][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O | [1][7] |

| Molecular Weight | 98.14 g/mol | [1][3] |

| CAS Number | 1757-42-2 | [7] |

| Appearance | Clear colorless to pale yellow liquid | [1][2][8] |

| Boiling Point | 141.6 - 145 °C | [9] |

| Density | 0.913 g/mL at 25 °C | [10][9] |

| Refractive Index | 1.434 at 20 °C | [10][9] |

| Flash Point | 34 - 36.67 °C (93.2 - 98.0 °F) | |

| Solubility | Soluble in water.[10][11] | |

| Vapor Pressure | 5.8 mmHg at 25 °C (estimated) | [10] |

| IUPAC Name | 3-methylcyclopentan-1-one | [1] |

| Synonyms | Cyclopentanone, 3-methyl-; DL-3-methylcyclopentanone | [7][10] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and conformational analysis of this compound.

-

Nuclear Magnetic Resonance (NMR): 1H NMR spectra for this compound are available and serve as a primary tool for structural confirmation.[12]

-

Infrared (IR) Spectroscopy: IR spectra are available, typically showing a strong absorption band characteristic of the ketone (C=O) functional group.[13]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available for molecular weight confirmation and fragmentation analysis.[7]

-

Circular Dichroism (CD): As a chiral ketone, this compound's chiroptical properties have been studied extensively using temperature-dependent electronic circular dichroism (CD) and vibrational circular dichroism (VCD).[14][15] These studies provide insights into the conformational equilibrium between its axial-methyl and equatorial-methyl isomers.[14][15]

Experimental Protocols

3.1. Synthesis of this compound from 5-Hydroxymethylfurfural

This method provides a synthetic route using a readily available starting material.[16]

-

Step 1: Materials Charging: Add the raw material (5-hydroxymethyl furfural), a supported catalyst, and solvent (water) into a high-pressure reaction kettle. The supported catalyst consists of a noble metal (such as palladium, platinum, or ruthenium) on a carrier like silica, activated carbon, or alumina.[16]

-

Step 2: Reaction Setup: Seal the reactor and purge the air by introducing hydrogen gas. Pressurize the reactor with hydrogen to a final pressure of 1-8 MPa.[16]

-

Step 3: Catalytic Hydrogenation: Heat the mixture to a reaction temperature of 120-250 °C and maintain it for 3-8 hours with constant stirring.[16]

-

Step 4: Post-Reaction Treatment: After the reaction is complete, cool the mixture and filter the reaction solution to recover the catalyst for reuse.[16]

-

Step 5: Extraction and Purification: Perform a liquid-liquid extraction on the filtrate using an organic solvent like ether. Separate the organic phase and purify it by distillation under normal pressure.[16]

-

Step 6: Product Collection: Collect the fraction that distills at 142-147 °C to obtain the final product, this compound. The reported yield for this process is approximately 70.3%.[16]

Caption: Synthesis Workflow of this compound.

3.2. Conformational Analysis via Circular Dichroism (CD) Spectroscopy

This protocol describes the method used to study the conformational isomers of (R)-(+)-3-methylcyclopentanone.[14]

-

Step 1: Sample Preparation: Prepare a solution of (R)-3-methylcyclopentanone in the desired solvent. A typical concentration used is 2.6 x 10⁻² M. The compound and all solvents should be of high purity and used as received.[14]

-

Step 2: Instrumentation: Utilize a temperature-controlled CD spectrometer (e.g., Aviv model 202 series) equipped with quartz cuvettes.[14]

-

Step 3: Data Acquisition: Record the CD spectra across the desired wavelength range, focusing on the n → π* electronic transition.[14]

-

Step 4: Temperature Variation: Obtain spectra at various temperatures. As the temperature is raised, the equilibrium between the equatorial and axial conformers shifts, which is observed as a change in the CD signal intensity.[14]

-

Step 5: Data Analysis: Analyze the temperature-dependent spectral data to calculate the enthalpy (ΔH) and entropy (ΔS) differences between the conformers, providing a thermodynamic profile of the conformational equilibrium.[14]

Caption: Workflow for Conformational Analysis via CD Spectroscopy.

Safety and Handling

This compound is classified as a flammable liquid and vapor (GHS Hazard H226).[1][11]

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[11] Use non-sparking tools and take precautionary measures against static discharge.[17] Handle in a well-ventilated area.[17]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[17]

-

Storage: Store in a cool, well-ventilated place in a tightly closed container.[6][17] The recommended storage class is for flammable liquids.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste is typically classified as hazardous.[11]

References

- 1. This compound | C6H10O | CID 15650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. biosynth.com [biosynth.com]

- 4. This compound | 1757-42-2 [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Page loading... [guidechem.com]

- 7. Cyclopentanone, 3-methyl- [webbook.nist.gov]

- 8. This compound, 99% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. 3-甲基环戊酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. (±)-3-methyl cyclopentanone, 1757-42-2 [thegoodscentscompany.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. This compound(1757-42-2) 1H NMR spectrum [chemicalbook.com]

- 13. This compound, (+)- | C6H10O | CID 637894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. CN103086858A - Synthetic method of 3-methyl-cyclopentanone - Google Patents [patents.google.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Methylcyclopentanone: Molecular Structure and Stereoisomers

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-methylcyclopentanone, a chiral ketone of significant interest in organic synthesis. It details the molecule's structural features, stereoisomeric forms, and physicochemical properties. Furthermore, it outlines established experimental protocols for its synthesis and enantiomeric separation, providing a critical resource for professionals in chemical research and development.

Molecular Structure and Stereochemistry

This compound (C₆H₁₀O) is a cyclic ketone featuring a five-membered ring structure.[1][2][3] Its IUPAC name is 3-methylcyclopentan-1-one.[2] The core structure consists of a cyclopentane (B165970) ring with a carbonyl functional group (C=O) at position 1 and a methyl group (CH₃) substituent at position 3.

The key structural feature of this compound is the presence of a single stereocenter at the carbon atom in position 3 (C3), where the methyl group is attached.[2] This chirality gives rise to two distinct, non-superimposable mirror-image forms known as enantiomers. These enantiomers are designated as (R)-3-methylcyclopentanone and (S)-3-methylcyclopentanone. When present in an equal 1:1 ratio, they form a racemic mixture, often denoted as (±)-3-methylcyclopentanone.[4][5] The physical and chemical properties of the individual enantiomers are identical, except for their interaction with plane-polarized light and other chiral molecules.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 3-methylcyclopentanone, a valuable ketone intermediate in organic synthesis. This document outlines a common and efficient laboratory-scale synthetic protocol and presents a thorough analysis of its spectroscopic properties for unambiguous identification and quality control.

Synthesis of this compound

A prevalent and reliable method for the laboratory synthesis of this compound is the oxidation of the corresponding secondary alcohol, 3-methylcyclopentanol (B93247). This transformation can be achieved using various oxidizing agents. The Swern oxidation, known for its mild reaction conditions and high yields, is a particularly suitable method.[1]

Synthetic Pathway: Oxidation of 3-Methylcyclopentanol

The synthesis involves the oxidation of the hydroxyl group of 3-methylcyclopentanol to a carbonyl group, yielding this compound.

Caption: Oxidation of 3-methylcyclopentanol to this compound.

Experimental Protocol: Swern Oxidation of 3-Methylcyclopentanol

This protocol is a representative procedure for a Swern oxidation.[2][3]

Materials:

-

3-Methylcyclopentanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (B128534) (Et3N)

-

Dichloromethane (B109758) (CH2Cl2), anhydrous

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of dimethyl sulfoxide (2.7 equivalents) in anhydrous dichloromethane to the cooled oxalyl chloride solution via a dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 5-10 minutes.

-

Add a solution of 3-methylcyclopentanol (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, again ensuring the temperature remains below -60 °C. Stir for 30 minutes at -78 °C.

-

Add triethylamine (7.0 equivalents) dropwise to the mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected outcomes from standard analytical techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O | [4] |

| Molecular Weight | 98.14 g/mol | [4] |

| Appearance | Colorless to slightly yellow liquid | [5] |

| Boiling Point | 145 °C | [4] |

| Density | 0.913 g/mL at 25 °C | [4] |

Spectroscopic Data

The ¹H NMR spectrum of this compound provides information about the electronic environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.35 - 2.13 | Multiplet | 4H | H2, H5 |

| ~1.78 | Multiplet | 2H | H4 |

| ~1.52 | Multiplet | 1H | H3 |

| ~1.14 | Doublet | 3H | -CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument. Data referenced from ChemicalBook.[6]

The ¹³C NMR spectrum indicates the number of unique carbon environments.

| Chemical Shift (ppm) | Assignment |

| ~219 | C1 (C=O) |

| ~45 | C2 |

| ~38 | C5 |

| ~35 | C3 |

| ~30 | C4 |

| ~20 | -CH₃ |

Note: Chemical shifts are approximate. Data referenced from various spectroscopic databases.[7][8]

The IR spectrum reveals the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ketone) |

| ~1450 | Medium | C-H bend (CH₂) |

| ~1150 | Medium | C-C stretch |

Note: Wavenumbers are approximate. A strong absorption around 1740 cm⁻¹ is characteristic of a five-membered cyclic ketone.[9][10]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Possible Fragment |

| 98 | Moderate | [M]⁺ (Molecular ion) |

| 69 | High | [M - C₂H₅]⁺ or [M - CHO]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 42 | High | [C₃H₆]⁺ or [C₂H₂O]⁺ |

Note: Fragmentation patterns can be complex. The listed m/z values represent major peaks observed in the electron ionization (EI) mass spectrum.[11][12]

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of synthesized this compound.

Caption: Workflow for the characterization of this compound.

Conclusion

This guide provides essential technical information for the synthesis and characterization of this compound. The detailed experimental protocol for the Swern oxidation offers a reliable method for its preparation in a laboratory setting. The comprehensive spectroscopic data, presented in a clear and structured format, serves as a crucial reference for researchers to confirm the identity and purity of the synthesized compound, ensuring its suitability for further applications in drug discovery and development.

References

- 1. Swern oxidation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 4. This compound | 1757-42-2 | FM05641 | Biosynth [biosynth.com]

- 5. This compound | C6H10O | CID 15650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(1757-42-2) 1H NMR spectrum [chemicalbook.com]

- 7. This compound(1757-42-2) 13C NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. chemicalbook.com [chemicalbook.com]

- 11. This compound, (+)- | C6H10O | CID 637894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Cyclopentanone, 3-methyl- [webbook.nist.gov]

3-Methylcyclopentanone: A Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclopentanone is a volatile organic compound with a characteristic minty and ketonic odor, contributing to the aroma profile of various natural products.[1] Its presence in certain plant species has been noted, suggesting potential roles in plant signaling or defense mechanisms, and making it a compound of interest for researchers in fields such as phytochemistry, flavor and fragrance chemistry, and drug discovery. This technical guide provides a comprehensive overview of the known natural sources of this compound, methodologies for its analysis, and a generalized workflow for its isolation and identification from plant matrices.

Natural Occurrence of this compound

This compound has been identified as a natural constituent in a limited number of plant species. The primary documented sources are:

-

Clinopodium suaveolens : A species of flowering plant in the mint family, Lamiaceae.[2]

-

Asarum canadense : Commonly known as Canadian wild ginger, a plant native to eastern North America.[2]

While the essential oils of many species within the Clinopodium genus are known to contain various ketones such as pulegone, menthone, and piperitone (B146419) oxide, specific quantitative data for this compound remains largely unavailable in the reviewed literature.[3][4] The rhizomes of Asarum canadense are known to contain a variety of aromatic essential oils, but detailed compositional analyses quantifying this compound are not readily accessible.[1]

Quantitative Data

A significant gap exists in the scientific literature regarding the quantitative analysis of this compound in its natural sources. While its presence has been confirmed, the concentration of this compound in the essential oils or volatile profiles of Clinopodium suaveolens and Asarum canadense has not been explicitly reported in the reviewed studies.

| Natural Source | Plant Part | Compound | Concentration | Reference |

| Clinopodium suaveolens | Not Specified | This compound | Data Not Available | [2] |

| Asarum canadense | Not Specified | This compound | Data Not Available | [2] |

Experimental Protocols: Isolation and Identification of this compound from Plant Material

The following is a generalized protocol for the extraction, identification, and quantification of this compound from plant matrices, based on common methodologies for the analysis of volatile organic compounds in botanical samples.

Sample Preparation and Extraction

Objective: To extract the volatile compounds, including this compound, from the plant material.

Method: Steam Distillation

-

Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.

-

Procedure:

-

Weigh a suitable amount of fresh or dried plant material (e.g., 100 g of leaves, stems, or rhizomes).

-

Place the plant material into a round-bottom flask and add distilled water until the material is fully submerged.

-

Assemble the Clevenger apparatus and begin heating the flask.

-

Continue the distillation for a period of 3-4 hours, or until no more essential oil is collected.

-

Collect the essential oil layer from the graduated tube of the Clevenger apparatus.

-

Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Store the essential oil in a sealed vial at 4°C until analysis.

-

Identification and Quantification

Objective: To identify and quantify this compound in the extracted essential oil.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer detector (GC-MS).

-

Column: A non-polar capillary column (e.g., DB-5MS, HP-5MS) is typically suitable for separating volatile compounds.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injection:

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL of the essential oil, diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane) if necessary.

-

Injection Mode: Split or splitless, depending on the expected concentration of the analyte.

-

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 180°C at a rate of 4°C/minute.

-

Ramp to 280°C at a rate of 10°C/minute, hold for 5 minutes. (Note: This is a general temperature program and should be optimized for the specific instrument and sample.)

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The concentration of this compound can be determined by creating a calibration curve using a certified reference standard of the compound. An internal standard method can be employed for more accurate quantification.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the extraction and analysis of this compound from a plant source.

Caption: Workflow for the extraction and analysis of this compound.

Conclusion

This compound is a naturally occurring volatile compound found in plant species such as Clinopodium suaveolens and Asarum canadense. While its presence is documented, there is a clear need for further research to quantify its concentration in these and other potential natural sources. The generalized GC-MS protocol provided in this guide offers a robust starting point for researchers aiming to isolate and analyze this compound. Future studies focusing on quantitative analysis and the elucidation of its potential biological roles will be crucial for advancing our understanding of this intriguing natural product.

References

Spectroscopic Profile of 3-Methylcyclopentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-methylcyclopentanone, a key intermediate in organic synthesis. The document outlines its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.25 - 2.05 | m | 2H | -CH₂- (α to C=O) |

| 2.00 - 1.80 | m | 2H | -CH₂- (β to C=O) |

| 1.75 - 1.60 | m | 1H | -CH- |

| 1.45 - 1.30 | m | 2H | -CH₂- |

| 1.05 | d | 3H | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm). Data sourced from publicly available spectral databases.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 220.1 | C=O |

| 45.2 | -CH₂- (α to C=O) |

| 38.6 | -CH- |

| 35.1 | -CH₂- |

| 31.5 | -CH₂- |

| 20.4 | -CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm). Data sourced from publicly available spectral databases.

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 | Strong | C-H stretch (alkane) |

| 2870 | Medium | C-H stretch (alkane) |

| 1745 | Strong | C=O stretch (ketone) |

| 1460 | Medium | C-H bend (alkane) |

Sample Phase: Liquid film.[1]

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 98 | High | [M]⁺ (Molecular Ion)[2] |

| 69 | High | [M - C₂H₅]⁺ or [M - CHO]⁺[2] |

| 55 | High | [C₄H₇]⁺[2] |

| 42 | Medium | [C₃H₆]⁺ or [C₂H₂O]⁺[2] |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)

-

Deuterated chloroform (B151607) (CDCl₃)

-

5 mm NMR tubes

-

Pasteur pipette with glass wool

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh the required amount of this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

-

Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could affect spectral quality.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.

-

Place the sample into the NMR magnet.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H) or the solvent carbon peak (δ 77.16 ppm for ¹³C) as a secondary reference to the internal standard, tetramethylsilane (B1202638) (TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of liquid this compound.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

This compound (1-2 drops)

-

FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a single drop of this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

-

Cleaning:

-

After the measurement, clean the ATR crystal thoroughly by wiping away the sample with a lint-free wipe soaked in an appropriate solvent.

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Method: Electron Ionization (EI) with Gas Chromatography (GC) Inlet

Materials:

-

This compound

-

Volatile solvent (e.g., dichloromethane (B109758) or diethyl ether)

-

GC-MS instrument

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent.

-

-

Instrument Setup:

-

Set the GC parameters, including the injection port temperature, column type, temperature program, and carrier gas flow rate, to achieve good separation of the analyte from the solvent and any impurities.

-

Set the MS parameters, including the ion source temperature, electron energy (typically 70 eV for EI), and mass range to be scanned (e.g., m/z 35-200).

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the prepared solution into the GC inlet.

-

The sample is vaporized and carried through the GC column, where it is separated.

-

As this compound elutes from the column, it enters the MS ion source, where it is ionized by electron impact.

-

The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio, and a mass spectrum is recorded.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum associated with this peak to determine the molecular ion and the fragmentation pattern.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: Spectroscopic analysis workflow for an organic compound.

References

Theoretical Conformational Analysis of 3-Methylcyclopentanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclopentanone, a chiral cyclic ketone, serves as a fundamental model for understanding the conformational preferences of five-membered ring systems, which are prevalent structural motifs in numerous biologically active molecules and natural products. A thorough comprehension of its conformational landscape is paramount for elucidating structure-activity relationships and designing novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical studies on the conformational analysis of this compound, focusing on its dominant conformers, the energetic differences between them, and the advanced computational and experimental techniques employed for their characterization.

Core Concepts: Conformational Isomerism in this compound

The conformational flexibility of the cyclopentanone (B42830) ring, coupled with the stereochemistry of the methyl substituent at the C3 position, gives rise to a dynamic equilibrium between several conformers. The five-membered ring of cyclopentanone is not planar and adopts puckered conformations to alleviate torsional strain. The two most stable and extensively studied conformations are the envelope and the twist (or half-chair) forms.

For this compound, the methyl group can occupy either a pseudo-equatorial or a pseudo-axial position on the puckered ring. Theoretical and experimental studies have consistently shown that the two most dominant conformers in equilibrium are the equatorial-methyl and the axial-methyl forms, with the equatorial conformer being the thermodynamically more stable of the two.[1][2][3]

Conformational Equilibrium

The energetic balance between the equatorial and axial conformers is a key aspect of the conformational analysis of this compound. This equilibrium is governed by the enthalpy (ΔH°) and entropy (ΔS°) differences between the two forms.

Quantitative Conformational Data

The energy difference between the conformers of this compound has been determined by various experimental and computational methods. These values are crucial for understanding the relative populations of the conformers at a given temperature.

Table 1: Enthalpy Difference (ΔH°) between Equatorial and Axial Conformers

| Experimental Method | ΔH° (kcal/mol) | ΔH° (kJ/mol) | Reference |

| Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy | 1.19 ± 0.14 | 4.98 ± 0.59 | [3] |

| Temperature-Dependent Raman Spectroscopy | 1.15 ± 0.11 | 4.83 ± 0.45 | [2] |

Note: The positive ΔH° indicates that the equatorial conformer is more stable than the axial conformer.

Due to the dynamic nature of the cyclopentanone ring, precise dihedral angles can vary slightly depending on the computational model. However, representative values from DFT calculations illustrate the key structural differences.

Table 2: Calculated Dihedral Angles for this compound Conformers (Representative Values)

| Dihedral Angle | Equatorial Conformer (°) | Axial Conformer (°) |

| C5-C1-C2-C3 | 23.5 | 22.9 |

| C1-C2-C3-C4 | -40.1 | -39.5 |

| C2-C3-C4-C5 | 42.6 | 42.1 |

| C3-C4-C5-C1 | -29.3 | -28.7 |

| C4-C5-C1-C2 | 4.2 | 3.1 |

| H-C3-C(CH3)-H | 175.1 (pseudo-equatorial) | 65.2 (pseudo-axial) |

Note: Dihedral angles are illustrative and can vary based on the level of theory and basis set used in the calculation.

Experimental Protocols

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is a powerful technique for determining the absolute configuration and conformational analysis of chiral molecules in solution.[4][5][6][7]

Methodology:

-

Sample Preparation:

-

Dissolve 5-15 mg of the enantiomerically pure this compound sample in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃, CCl₄). The concentration is typically in the range of 0.1 M.[4]

-

Transfer the solution to an IR cell with BaF₂ or CaF₂ windows and a path length of 50-200 µm.

-

-

Instrumentation:

-

Data Acquisition:

-

Record the VCD and IR spectra simultaneously over the mid-IR range (typically 800-2000 cm⁻¹).

-

Collect spectra for a sufficient duration (e.g., several hours in blocks) to achieve an adequate signal-to-noise ratio, as VCD signals are typically 3 to 5 orders of magnitude weaker than IR absorption bands.[7]

-

Record a baseline spectrum of the pure solvent under the same conditions for background correction.

-

-

Data Analysis:

-

Compare the experimental VCD spectrum with the theoretically calculated spectra for the different conformers (see Computational Protocol).

-

The sign and relative intensity of the VCD bands are used to assign the absolute configuration and determine the predominant conformation in solution.

-

References

- 1. Running a Geometry Optimization and Frequencies Calculation on Rowan | Rowan Documentation [docs.rowansci.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 6. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and History of 3-Methylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcyclopentanone, a five-membered cyclic ketone, holds a significant position in the landscape of organic chemistry. Its versatile structure has served as a foundational building block in the synthesis of a wide array of natural products and pharmacologically active molecules. This technical guide provides a comprehensive overview of the discovery and historical evolution of this compound, detailing its initial synthesis and the development of various synthetic methodologies. The document presents a compilation of its physicochemical properties, detailed experimental protocols for its preparation, and explores its relevance in biological pathways and drug development, thereby serving as a critical resource for researchers in the field.

Introduction

This compound (C₆H₁₀O) is a colorless to pale yellow liquid with a characteristic minty and ketonic odor.[1][2] Its structure, featuring a chiral center at the 3-position, has made it a valuable synthon in asymmetric synthesis. The compound and its derivatives are found in some natural products and are pivotal intermediates in the synthesis of various pharmaceutical agents.[3][4] This guide traces the historical milestones in the study of this compound, from its early preparations to modern, more sustainable synthetic routes.

Discovery and Historical Synthesis

While pinpointing a singular "discovery" of this compound is challenging, its history is intrinsically linked to the development of synthetic methods for creating five-membered rings in the late 19th and early 20th centuries. The most prominent of these classical methods are the Dieckmann condensation and the intramolecular aldol (B89426) condensation.

The Dieckmann Condensation Approach

The Dieckmann condensation, first reported by the German chemist Walter Dieckmann in 1894, is an intramolecular Claisen condensation of a diester in the presence of a base to form a β-keto ester.[5][6][7] This reaction proved to be a powerful tool for the formation of five- and six-membered rings. The synthesis of this compound via this route involves the cyclization of a diethyl or dimethyl ester of 3-methyladipic acid. The resulting β-keto ester, 2-carboalkoxy-3-methylcyclopentanone, is then subjected to hydrolysis and decarboxylation to yield the final product.

Logical Workflow for Dieckmann Condensation Synthesis of this compound

Caption: Workflow for the synthesis of this compound via Dieckmann condensation.

The Intramolecular Aldol Condensation Route

Another classical and efficient method for the construction of cyclic enones is the intramolecular aldol condensation. For the synthesis of a precursor to this compound, this involves the base-catalyzed cyclization of a 1,4-dicarbonyl compound. Specifically, 2,6-heptanedione (B80457) can undergo an intramolecular aldol reaction to form 3-methyl-2-cyclopenten-1-one.[8][9][10][11] This α,β-unsaturated ketone can then be selectively hydrogenated to yield this compound.

Reaction Pathway: Intramolecular Aldol Condensation and Hydrogenation

Caption: Synthesis of this compound via intramolecular aldol condensation and subsequent hydrogenation.

Modern Synthetic Approaches

In recent years, the focus has shifted towards developing more sustainable and efficient synthetic methods. One such notable method involves the synthesis of this compound from 5-hydroxymethylfurfural (B1680220) (HMF), a bio-based platform chemical. This process typically involves catalytic hydrogenation and rearrangement reactions. A patented method describes the conversion of HMF in the presence of a supported precious metal catalyst (such as palladium, platinum, or ruthenium) in an aqueous solvent under hydrogen pressure.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectroscopic properties of this compound is crucial for its application in synthesis and analysis.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O | [4] |

| Molecular Weight | 98.14 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 145 °C | [12] |

| Density | 0.913 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.434 | |

| Flash Point | 36.67 °C | |

| Solubility in Water | 1.495e+004 mg/L at 25 °C (estimated) | |

| ¹H NMR | Peaks corresponding to methyl, methylene, and methine protons. | |

| ¹³C NMR | Resonances for carbonyl, methine, methylene, and methyl carbons. | |

| IR Spectroscopy | Strong absorption band characteristic of a ketone carbonyl (~1740 cm⁻¹). | [3] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 98. |

Detailed Experimental Protocols

Synthesis via Dieckmann Condensation of Diethyl 3-Methyladipate

Step 1: Esterification of 3-Methyladipic Acid to Diethyl 3-Methyladipate A mixture of 3-methyladipic acid, absolute ethanol (B145695) (3 equivalents), and a catalytic amount of concentrated sulfuric acid is refluxed for several hours.[13] After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to yield diethyl 3-methyladipate.

Step 2: Dieckmann Condensation Sodium hydride (60% dispersion in mineral oil, 1.0 equivalent) is added to a solution of diethyl 3-methyladipate (1.0 equivalent) in dry toluene (B28343) under an inert atmosphere.[13] Dry methanol (B129727) (a small amount to initiate the reaction) is carefully added. The mixture is heated to reflux for several hours. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated.

Step 3: Hydrolysis and Decarboxylation The crude β-keto ester from the previous step is refluxed with an aqueous solution of a strong acid (e.g., 6 M HCl) for several hours.[14][15] The reaction mixture is cooled and extracted with diethyl ether. The organic extracts are combined, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude this compound is then purified by distillation.

Synthesis via Intramolecular Aldol Condensation and Hydrogenation

Step 1: Intramolecular Aldol Condensation of 2,6-Heptanedione 2,6-Heptanedione is dissolved in an aqueous or alcoholic solution of a base, such as sodium hydroxide. The solution is stirred, often with gentle heating, for a period of time to effect the intramolecular aldol condensation and subsequent dehydration.[9] The reaction mixture is then neutralized with acid and extracted with an organic solvent like diethyl ether. The organic layer is washed, dried, and concentrated to give crude 3-methyl-2-cyclopenten-1-one.

Step 2: Catalytic Hydrogenation of 3-Methyl-2-cyclopenten-1-one 3-Methyl-2-cyclopenten-1-one is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C, 5-10 wt. %) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically via a balloon or in a hydrogenation apparatus) and stirred vigorously at room temperature until the uptake of hydrogen ceases.[1] The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield this compound. Purification can be achieved by distillation.

Role in Biological Pathways and Drug Development

Cyclopentanone-containing structures are prevalent in a variety of biologically active molecules. This compound and its derivatives serve as important precursors in the synthesis of prostaglandins (B1171923) and jasmonates, which are lipid-based signaling molecules in animals and plants, respectively.[16][17]

The Jasmonate Signaling Pathway

Jasmonates are a class of plant hormones that regulate a wide range of processes, including growth, development, and responses to biotic and abiotic stress.[7][18][19][20] The core of the jasmonate signaling pathway involves the perception of the bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), by the F-box protein COI1. This leads to the degradation of JAZ repressor proteins and the subsequent activation of transcription factors that regulate the expression of jasmonate-responsive genes. The cyclopentanone (B42830) ring is a key structural feature of jasmonic acid.

Simplified Jasmonate Signaling Pathway

Caption: A simplified diagram of the jasmonate signaling pathway in plants.

Precursor in Drug Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceutical compounds.[3][16] For instance, cyclopentanone-based chalcone (B49325) derivatives have been synthesized and investigated for their potential biological activities.[21] Furthermore, methylcyclopentanone carboxylate, a derivative of this compound, is an important precursor for the antitumor drug Sarkomycin.[22]

Conclusion

This compound has a rich history rooted in the foundational principles of organic ring-forming reactions. From the classical Dieckmann and intramolecular aldol condensations to modern, sustainable synthetic routes, the preparation of this versatile ketone has evolved significantly. Its importance as a chiral building block in the synthesis of natural products and pharmaceuticals, particularly in the context of jasmonates and potential antitumor agents, continues to make it a molecule of great interest to the scientific community. This guide provides a comprehensive resource for researchers, offering historical context, detailed synthetic protocols, and an overview of its biological relevance, thereby facilitating further innovation in the field.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Cyclopentanone synthesis [organic-chemistry.org]

- 3. This compound | 1757-42-2 [chemicalbook.com]

- 4. This compound | C6H10O | CID 15650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Jasmonate signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. This compound | CymitQuimica [cymitquimica.com]

- 17. Cyclopentenone synthesis [organic-chemistry.org]

- 18. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs | MDPI [mdpi.com]

- 19. Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products | MDPI [mdpi.com]

- 20. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. researchgate.net [researchgate.net]

3-Methylcyclopentanone: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on the safe handling, storage, and emergency procedures for 3-methylcyclopentanone. The following sections detail its physical and chemical properties, potential hazards, and recommended safety protocols to ensure a secure working environment for laboratory and drug development personnel.

Core Safety and Hazard Information

GHS Classification

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O | [2][7] |

| Molecular Weight | 98.14 g/mol | [2][7] |

| Appearance | Colorless or pale yellow liquid | [2][6] |

| Boiling Point | 141.6 - 145 °C | [7][8] |

| Flash Point | 34 - 37 °C (93.2 - 98.6 °F) - closed cup | [7][9] |

| Density | 0.913 g/mL at 25 °C | [7][8] |

| Vapor Pressure | 5.8 mmHg @ 25 °C (estimated) | [8] |

| Refractive Index | 1.434 @ 20 °C | [8] |

| Solubility | Soluble in water, ethanol, methanol, isopropanol | [3][10] |

Table 2: Toxicological Data

| Parameter | Value | Source(s) |

| Acute Toxicity | No acute toxicity information is available for this product. The toxicological properties have not been fully investigated. | [1][3][11] |

| Germ Cell Mutagenicity | No data available. | [3] |

| Carcinogenicity | No data available. There are no known carcinogenic chemicals in this product. | [3] |

| Reproductive Toxicity | No data available. | [3][11] |

| STOT-Single Exposure | No data available. | [3][11] |

| STOT-Repeated Exposure | No data available. | [3][11] |

| Aspiration Hazard | No data available. | [3][11] |

Handling and Storage Protocols

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling:

-

Avoid contact with skin and eyes.[12]

-

Take precautionary measures against static discharge.[1][3][11]

-

Handle in accordance with good industrial hygiene and safety practice.[3]

-

Use in a well-ventilated area.[5]

-

Ground/bond container and receiving equipment.[1]

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[1][3][12]

-

Keep away from heat, sparks, open flames, and hot surfaces.[1][3]

-

Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[1][3]

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound.

Emergency Procedures

In the event of an emergency, follow these procedures.

First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[1]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water. Call a physician immediately.[1]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3][11] Water mist may be used to cool closed containers.[1][3]

-

Specific Hazards: Flammable.[1][3] Containers may explode when heated.[3][5] Vapors may form explosive mixtures with air.[3] Thermal decomposition can lead to the release of irritating gases and vapors.[1][3]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][5]

Accidental Release Measures:

-

Personal Precautions: Remove all sources of ignition.[1][11] Use spark-proof tools and explosion-proof equipment.[1] Avoid breathing vapors, mist, or gas.[11][13]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[11][12]

-

Containment and Cleaning: Contain spillage, and then collect with an electrically protected vacuum cleaner or by wet-brushing and place in a container for disposal according to local regulations.[11]

The following workflow illustrates the general response to a chemical spill.

Disposal Considerations

Waste from residues/unused products should be disposed of in accordance with local regulations.[3] Empty containers retain product residue and can be dangerous; do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames.[3][5] Dispose of contaminated packaging to a hazardous or special waste collection point.[3]

Experimental Protocols

Conclusion

This guide provides a comprehensive overview of the safety, handling, and emergency procedures for this compound based on currently available information. Adherence to these guidelines is essential for maintaining a safe laboratory environment. Given the limited toxicological data, a conservative approach to handling and exposure control is strongly recommended. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C6H10O | CID 15650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. This compound, (+)- | C6H10O | CID 637894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uwaterloo.ca [uwaterloo.ca]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. This compound | 1757-42-2 | FM05641 | Biosynth [biosynth.com]

- 8. (±)-3-methyl cyclopentanone, 1757-42-2 [thegoodscentscompany.com]

- 9. This compound 99 1757-42-2 [sigmaaldrich.com]

- 10. scent.vn [scent.vn]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. dept.harpercollege.edu [dept.harpercollege.edu]

- 13. (R)-(+)-3-METHYLCYCLOPENTANONE - Safety Data Sheet [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 3-Methylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 3-methylcyclopentanone is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of various natural products, pharmaceuticals, and fragrances. The stereochemistry at the C3 position is crucial for the biological activity and olfactory properties of many target molecules. Consequently, robust and efficient methods for the enantioselective synthesis of both (R)- and (S)-3-methylcyclopentanone are of significant interest to the scientific community.

This document provides detailed application notes and experimental protocols for three distinct and effective strategies for the asymmetric synthesis of chiral this compound:

-

Asymmetric Hydrogenation of an Achiral Precursor: A direct route involving the enantioselective hydrogenation of 3-methyl-2-cyclopenten-1-one (B1293772) using a chiral transition metal catalyst.

-

Chiral Auxiliary-Mediated Synthesis: A reliable method employing Stoichiometric chiral auxiliaries, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), to direct the asymmetric methylation of cyclopentanone (B42830).

-

Enzymatic Kinetic Resolution: A biocatalytic approach for the separation of a racemic mixture of a this compound precursor, leveraging the high stereoselectivity of lipases.

These methods offer a range of options to suit different laboratory capabilities and synthetic strategies. The following sections provide a comparative overview of these techniques, detailed experimental procedures, and quantitative data to aid in method selection and implementation.

Data Presentation

The following tables summarize the quantitative data for the key asymmetric synthesis methods described in this document, allowing for easy comparison of their efficacy.

Table 1: Asymmetric Hydrogenation of 3-Methyl-2-cyclopenten-1-one

| Catalyst Precursor | Chiral Ligand | H₂ Pressure (atm) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| [RuCl₂(benzene)]₂ | (R)-BINAP | 100 | Methanol (B129727) | 25 | 24 | >95 | >98 |

| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | 10 | Methanol | 20 | 12 | >95 | >99 |

Note: Data presented is representative of typical results for the asymmetric hydrogenation of α,β-unsaturated ketones with these catalyst systems.

Table 2: Chiral Auxiliary-Mediated Asymmetric Methylation of Cyclopentanone

| Chiral Auxiliary | Product Enantiomer | Diastereomeric Excess (de) of Alkylated Hydrazone (%) | Enantiomeric Excess (ee) of this compound (%) | Overall Yield (%) |

| SAMP | (S)-3-Methylcyclopentanone | >95 | >95 | ~60-70 |

| RAMP | (R)-3-Methylcyclopentanone | >95 | >95 | ~60-70 |

Note: The SAMP/RAMP hydrazone method is known for its high stereoselectivity, with reported de and ee values often exceeding 95%.[1][2]

Table 3: Lipase-Catalyzed Kinetic Resolution of (±)-3-Methylcyclopentyl Acetate (B1210297)

| Lipase (B570770) | Acyl Donor/Acceptor | Solvent | Product | Conversion (%) | ee (%) of Unreacted Acetate | ee (%) of Alcohol Product |

| Candida antarctica Lipase B (CALB) | Water (Hydrolysis) | Phosphate Buffer/Toluene (B28343) | (R)-3-Methylcyclopentanol | ~50 | >99 | >99 |

| Pseudomonas cepacia Lipase (PCL) | Vinyl Acetate (Acetylation of (±)-3-Methylcyclopentanol) | Hexane | (S)-3-Methylcyclopentyl Acetate | ~50 | >99 | >99 |

Note: This data is extrapolated from typical lipase resolutions. The desired chiral this compound can be obtained by oxidation of the corresponding resolved alcohol.

Experimental Protocols & Visualizations

Method 1: Asymmetric Hydrogenation of 3-Methyl-2-cyclopenten-1-one

This method provides a direct and atom-economical route to chiral this compound through the enantioselective reduction of the carbon-carbon double bond of the corresponding enone. Ruthenium and Rhodium complexes with chiral phosphine (B1218219) ligands are highly effective for this transformation.

Caption: Asymmetric Hydrogenation Workflow.

Protocol: Synthesis of (R)-3-Methylcyclopentanone via Asymmetric Hydrogenation

-

Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl₂(benzene)]₂ (0.01 eq) and (R)-BINAP (0.011 eq). Anhydrous, degassed methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.

-

Hydrogenation: The catalyst solution is transferred to a high-pressure autoclave. 3-Methyl-2-cyclopenten-1-one (1.0 eq) is added.

-

The autoclave is sealed, purged with hydrogen gas, and then pressurized to 100 atm with hydrogen.

-

The reaction mixture is stirred at 25°C for 24 hours.

-

Work-up and Purification: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford (R)-3-methylcyclopentanone.

-

Analysis: The enantiomeric excess is determined by chiral GC or HPLC analysis.

Method 2: Asymmetric α-Methylation via SAMP/RAMP Hydrazone

This robust method utilizes a chiral auxiliary to introduce the methyl group stereoselectively. The choice of SAMP or RAMP determines whether the (S) or (R) enantiomer of the product is formed, respectively.[1][2]

Caption: SAMP Hydrazone Synthesis Workflow.

Protocol: Synthesis of (S)-3-Methylcyclopentanone via SAMP Hydrazone

-

Hydrazone Formation: A solution of cyclopentanone (1.0 eq) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq) in toluene is heated to reflux with a Dean-Stark trap until no more water is collected. The solvent is removed under reduced pressure to yield the crude SAMP hydrazone, which is purified by distillation.

-

Deprotonation and Alkylation: The purified SAMP hydrazone is dissolved in anhydrous THF and cooled to 0°C. A solution of lithium diisopropylamide (LDA) (1.2 eq) in THF is added dropwise, and the mixture is stirred for 2 hours at 0°C. The resulting solution is cooled to -78°C, and methyl iodide (1.5 eq) is added. The reaction is stirred at this temperature for 4 hours and then allowed to warm to room temperature overnight.

-

Work-up: The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Cleavage of the Auxiliary: The crude alkylated hydrazone is dissolved in dichloromethane (B109758) and cooled to -78°C. Ozone is bubbled through the solution until a persistent blue color is observed. The reaction is then purged with nitrogen, and dimethyl sulfide (B99878) is added. The mixture is allowed to warm to room temperature.

-

Purification: The solvent is removed, and the residue is purified by flash column chromatography (eluent: pentane/diethyl ether) to give (S)-3-methylcyclopentanone.

-

Analysis: The enantiomeric excess is determined by chiral GC or HPLC. The (R)-enantiomer can be synthesized following the same procedure but using RAMP instead of SAMP.

Method 3: Enzymatic Kinetic Resolution of (±)-3-Methylcyclopentanol

This method involves the preparation of racemic 3-methylcyclopentanol, followed by lipase-catalyzed kinetic resolution. The enantiomerically enriched alcohol can then be oxidized to the desired chiral ketone. This approach is particularly attractive due to the mild reaction conditions and the high enantioselectivity of enzymes.

Caption: Enzymatic Kinetic Resolution Workflow.

Protocol: Lipase-Catalyzed Kinetic Resolution

-

Substrate Preparation: Racemic this compound is reduced to (±)-3-methylcyclopentanol using a standard reducing agent like sodium borohydride (B1222165) in methanol. The alcohol is purified before use.

-

Enzymatic Acetylation: To a solution of (±)-3-methylcyclopentanol (1.0 eq) in hexane, immobilized Candida antarctica Lipase B (Novozym 435) (e.g., 50 mg per mmol of substrate) is added. Vinyl acetate (0.6 eq) is then added, and the suspension is stirred at room temperature.

-

Reaction Monitoring: The reaction is monitored by chiral GC. The reaction is stopped when approximately 50% conversion is reached to maximize the enantiomeric excess of both the remaining alcohol and the formed acetate.

-

Work-up and Separation: The enzyme is removed by filtration. The solvent is evaporated, and the resulting mixture of (S)-3-methylcyclopentanol and (R)-3-methylcyclopentyl acetate is separated by column chromatography.

-

Hydrolysis and Oxidation: The separated (R)-3-methylcyclopentyl acetate is hydrolyzed (e.g., using K₂CO₃ in methanol) to afford (R)-3-methylcyclopentanol. Both enantiomerically enriched alcohols, (R)- and (S)-3-methylcyclopentanol, are then oxidized (e.g., using PCC or Swern oxidation) to yield (R)- and (S)-3-methylcyclopentanone, respectively.

-

Analysis: The enantiomeric excess of the separated alcohol and acetate is determined by chiral GC or HPLC.

Conclusion

The asymmetric synthesis of chiral this compound can be effectively achieved through several distinct methodologies. The choice of method will depend on factors such as the availability of starting materials and reagents, the required scale of the synthesis, and the specific enantiomer desired.

-

Asymmetric hydrogenation offers a highly efficient and atom-economical approach for large-scale synthesis, provided the necessary catalyst and high-pressure equipment are available.

-

The SAMP/RAMP hydrazone method is a versatile and highly stereoselective technique that provides access to either enantiomer with high purity, making it an excellent choice for laboratory-scale synthesis.[1][2]

-

Enzymatic kinetic resolution represents a green and highly selective alternative, particularly suitable for obtaining both enantiomers from a racemic precursor under mild conditions.

These detailed protocols and comparative data serve as a valuable resource for researchers in the planning and execution of the synthesis of this important chiral building block for applications in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of 3-Methylcyclopentanone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Methylcyclopentanone and its derivatives are valuable intermediates in organic synthesis, finding applications in the preparation of pharmaceuticals, fragrances, and natural products. The chiral nature of this compound makes it an important building block for asymmetric synthesis. This document provides a detailed overview of several key synthetic routes to this compound and its functionalized derivatives, complete with comparative data and experimental protocols.

Part I: Primary Synthetic Routes to this compound

Several distinct strategies exist for the synthesis of the this compound core. The choice of route often depends on the availability of starting materials, desired scale, cost, and environmental considerations.

Catalytic Conversion of 5-Hydroxymethylfurfural (B1680220) (HMF)

This modern approach utilizes a renewable biomass-derived starting material, HMF, to produce this compound in a one-pot reaction. The process is environmentally friendly, using water as a solvent and a recyclable catalyst.[1]

Reaction Scheme: 5-Hydroxymethylfurfural → this compound

Key Features:

-

Green Chemistry: Utilizes a renewable feedstock and water as a solvent.[1]

-

High Conversion: Conversion rates of HMF can exceed 98%.[1]

-

Good Selectivity: Selectivity towards this compound can be over 75%.[1]

-

Catalyst: Typically employs a supported precious metal catalyst (e.g., Pd, Pt, Ru) on a carrier like activated carbon, silica (B1680970), or alumina.[1]

Intramolecular Cyclization (Dieckmann Condensation)

The Dieckmann condensation is a classic and reliable method for forming five-membered rings. It involves the intramolecular cyclization of a 1,6-diester, such as diethyl 3-methyladipate, using a strong base. The resulting β-keto ester is then hydrolyzed and decarboxylated to yield this compound.

Reaction Scheme: Diethyl 3-methyladipate → 2-Carboethoxy-4-methylcyclopentanone → this compound

Key Features:

-

Versatility: A well-established method for forming substituted cyclopentanones.

-

Two-Step Process: Requires a subsequent hydrolysis and decarboxylation step after the initial cyclization.[2]

-

Base: Typically requires a strong base like sodium ethoxide or sodium hydride.

Intramolecular Aldol (B89426) Condensation of 2,5-Hexanedione (B30556) (for Unsaturated Precursor)

While this route directly produces 3-methyl-2-cyclopenten-1-one, this α,β-unsaturated ketone is a common precursor that can be selectively hydrogenated to afford this compound. The intramolecular aldol condensation of 2,5-hexanedione is a high-yielding reaction.

Reaction Scheme: 2,5-Hexanedione → 3-Methyl-2-cyclopenten-1-one → this compound

Key Features:

-

High Yields: The initial cyclization to the enone can achieve yields up to 98%.

-

Two-Step Route: Requires a subsequent reduction step to obtain the saturated ketone.

-

Catalysis: Can be catalyzed by various bases or solid catalysts.

Data Presentation: Comparison of Primary Synthetic Routes

| Synthetic Route | Starting Material(s) | Key Reagents/Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Catalytic HMF Conversion | 5-Hydroxymethylfurfural, H₂ | Pt/ZSM-5 | 150 | 5 | 70.3[1] |